Doxacurium chloride

Overview

Description

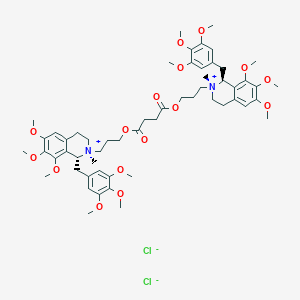

Doxacurium chloride, also known as BW938U80 or BW A938U, is a neuromuscular-blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs . It is used adjunctively in anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation .

Synthesis Analysis

This compound is a symmetrical molecule because it is a diester of succinic acid . The drug was synthesized by Mary M. Jackson and James C. Wisowaty, PhD, chemists within the Chemical Development Laboratories at Burroughs Wellcome Co., Research Triangle Park, NC, in collaboration with John J. Savarese MD, an anesthesiologist in the Dept. of Anesthesia, Harvard Medical School at the Massachusetts General Hospital, Boston, MA .

Molecular Structure Analysis

The molecular formula of this compound is C56H78Cl2N2O16 . It is a bis-quaternary benzylisoquinolinium diester nondepolarizing neuromuscular blocking compound . The molecular weight is 1106.1 g/mol .

Chemical Reactions Analysis

The pharmacological action of doxacurium is a function of its competitive antagonism to acetylcholine receptors of the nicotinic type . It is minimally hydrolyzed by human plasma cholinesterase .

Physical And Chemical Properties Analysis

This compound is a chloride salt, a quaternary ammonium salt, and a diester . It is a symmetrical molecule because it is a diester of succinic acid .

Scientific Research Applications

Long-Acting Neuromuscular Blocking Agent : Doxacurium chloride is noted for being a long-acting nondepolarizing neuromuscular blocking agent. It has a slow onset of effect and is suitable for surgery of longer duration, especially in high-risk patient groups (Mirakhur & McCoy, 1994).

Use in Anesthesia : It has been used effectively during stable states of nitrous oxide and narcotic anesthesia. Doxacurium provides excellent intubating conditions and is beneficial in procedures where a long duration of muscle relaxation is required (Murray et al., 1988).

Cardiovascular Stability : Studies have shown that this compound maintains cardiovascular stability both in healthy patients and those with cardiovascular disease, making it a safe choice in such clinical situations (Reich et al., 1990).

Comparison with Other Agents : Doxacurium has been compared to other neuromuscular blockers like pipecuronium, with findings indicating that it causes significant changes in heart rate and histamine release. However, its rate of onset of block is slower, and recovery is more rapid compared to some other agents (Denman et al., 1996).

Dosage and Duration : Research has identified specific dose-response relationships of this compound with various anesthetic agents, providing guidelines for its effective use in different anesthetic contexts (Katz et al., 1989).

Elderly and Pediatric Applications : Doxacurium has been found safe and effective for use in both elderly and pediatric patients, with studies indicating that it does not require dose adjustments based on age (de Mey et al., 1995).

Detection in Postmortem Fluids : Interestingly, it can be identified in postmortem fluids using liquid chromatography-tandem mass spectrometry, which is significant for forensic toxicology (Montgomery et al., 2006).

Mechanism of Action

Target of Action

Doxacurium chloride primarily targets the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.

Mode of Action

This compound acts by binding competitively to the cholinergic receptors on the motor end-plate. This binding antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, it blocks neuromuscular transmission, leading to muscle relaxation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neuromuscular transmission. By blocking the action of acetylcholine at the neuromuscular junction, this compound disrupts the normal signaling pathways that lead to muscle contraction. The downstream effects of this disruption include muscle relaxation and paralysis .

Pharmacokinetics

This compound is administered intravenously and has a bioavailability of 100% . It has minimal to no hepatic metabolism . Approximately 40-50% of the drug is excreted in the urine within 12 hours, with some excretion also occurring in the bile . The half-life of this compound is approximately 1.5 hours .

Result of Action

The primary result of this compound’s action is the relaxation of skeletal muscles. This is achieved through the blockage of neuromuscular transmission, which prevents muscle contraction . This makes this compound useful as an adjunct to general anesthesia, facilitating tracheal intubation and providing skeletal muscle relaxation during surgical procedures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. For example, anticholinesterase agents can antagonize the neuromuscular block produced by this compound . Furthermore, the drug’s long duration of action can be influenced by the patient’s renal function, as a significant portion of the drug is excreted in the urine .

Safety and Hazards

Future Directions

Doxacurium chloride is available worldwide although, for a number of years, its use has not been popular because of considerably long duration of action . Its decline from clinical use was even further hastened when the sister molecule, mivacurium chloride, was introduced into the clinic very shortly after doxacurium’s debut . The only perceived advantage of doxacurium over that of mivacurium is its superior cardiovascular profile, with particular reference to the lack of histamine release when administered as a rapid bolus dose .

Biochemical Analysis

Biochemical Properties

Doxacurium chloride functions through its competitive antagonism to acetylcholine receptors of the nicotinic type . It binds to these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Cellular Effects

In terms of cellular effects, this compound acts on the motor endplate of the muscle fiber, inhibiting the action of acetylcholine and preventing the transmission of impulses along the nerve fiber. This results in muscle relaxation, which is crucial during surgical procedures or mechanical ventilation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the nicotinic acetylcholine receptors at the neuromuscular junction. By doing so, it prevents the action of acetylcholine, thereby inhibiting the transmission of nerve impulses and causing muscle relaxation .

Temporal Effects in Laboratory Settings

The effects of this compound are immediate, with muscle relaxation occurring within minutes of administration. Its effects are temporary and wear off after a certain period, necessitating repeated administration for longer procedures .

Dosage Effects in Animal Models

The effects of this compound are dose-dependent. Higher doses result in a more pronounced muscle relaxation effect. Excessively high doses can lead to adverse effects such as respiratory depression .

Metabolic Pathways

This compound is not metabolized by the body but is excreted unchanged in the urine . Therefore, it does not interact with metabolic enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.

Transport and Distribution

Following administration, this compound is rapidly distributed throughout the body. It is transported in the bloodstream and can reach all muscle groups. It does not cross the blood-brain barrier, so it does not affect the central nervous system .

Subcellular Localization

This compound acts at the level of the motor endplate in muscle fibers. It does not enter cells or localize to specific subcellular compartments .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Doxacurium chloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Gallamine triethiodide", "Ethyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Water", "Chloroform" ], "Reaction": [ "Step 1: Gallamine triethiodide is reacted with ethyl bromide in the presence of sodium hydroxide to form ethyl gallamine.", "Step 2: Ethyl gallamine is then reacted with hydrochloric acid to form Doxacurium chloride.", "Step 3: The resulting Doxacurium chloride is then extracted from the reaction mixture using chloroform." ] } | |

| 106819-53-8 | |

Molecular Formula |

C56H78ClN2O16+ |

Molecular Weight |

1070.7 g/mol |

IUPAC Name |

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride |

InChI |

InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1 |

InChI Key |

NLMCNXZYBWXUTN-UHFFFAOYSA-M |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-] |

| 106819-53-8 | |

physical_description |

Solid |

solubility |

9.02e-05 g/L |

synonyms |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

Origin of Product |

United States |

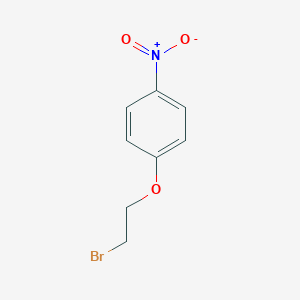

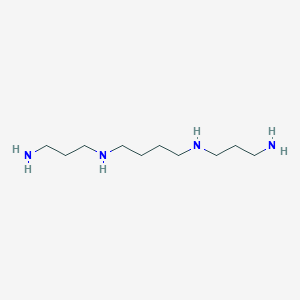

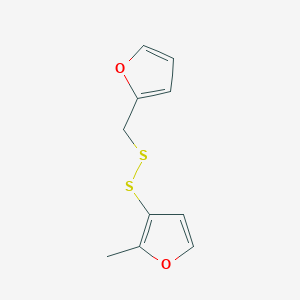

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

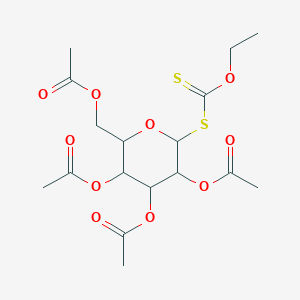

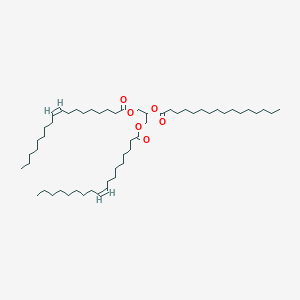

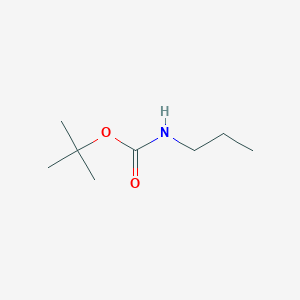

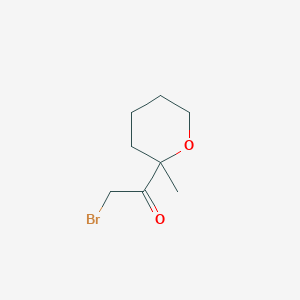

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)

![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)